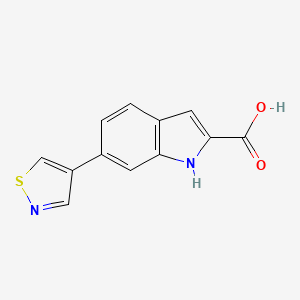
6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid” is a derivative of indole and thiazole. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . Thiazoles, on the other hand, are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific substituents present on the indole and thiazole rings. Indoles are known to undergo electrophilic substitution, while thiazoles can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions
- A study by Yang et al. explored the three-component reaction involving α-amino acids, isatins, and dialkyl but-2-ynedioates, leading to the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines] under specific conditions. This work highlights the versatility of indole derivatives in multicomponent reactions, offering a pathway to novel spirocyclic compounds with potential applications in materials science and pharmaceuticals (Yang et al., 2015).
Synthesis and Biological Screening
- Mekala et al. reported the synthesis of novel indole-based 1,2,4-triazolo[1,3,4]thiadiazines from indole-4-carboxylic acid, showcasing their antifungal and nematicidal activities. This suggests the potential of indole derivatives in developing new antimicrobial agents (Mekala et al., 2014).
Thromboxane Synthetase Inhibition
- Kamiya et al. synthesized N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives, finding some to possess significant thromboxane A2 synthetase-inhibitory and histamine H1-blocking activities. These findings have implications for the development of new therapeutic agents targeting thromboxane synthetase (Kamiya et al., 1995).
Antimicrobial Evaluation
- Noolvi et al. synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating their significant in vitro antimicrobial activities. This study highlights the role of indole derivatives in the synthesis of compounds with potential applications in combating microbial infections (Noolvi et al., 2016).
Fluorescent Probes
- Mitra et al. explored carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole as hydrogen bond-sensitive fluorescent probes. This research provides insights into the use of indole derivatives in the development of new materials for sensing and imaging applications (Mitra et al., 2013).
Heterocyclic γ-Amino Acids
- Mathieu et al. described the synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids, a new class of constrained heterocyclic γ-amino acids. These compounds have potential applications in mimicking secondary structures of proteins, which is crucial for drug design and development (Mathieu et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(1,2-thiazol-4-yl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)11-4-8-2-1-7(3-10(8)14-11)9-5-13-17-6-9/h1-6,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCLCBFMKGISAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSN=C3)NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,2-Thiazol-4-yl)-1H-indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


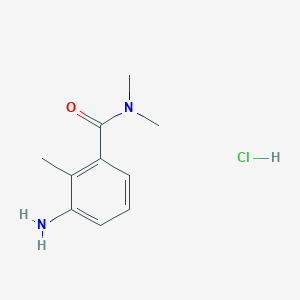
![N-(3-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2922089.png)
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2922091.png)
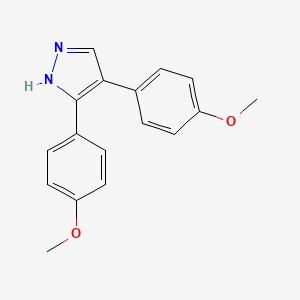

![8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2922096.png)
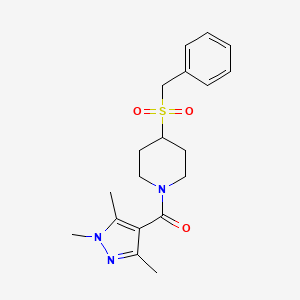
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922100.png)


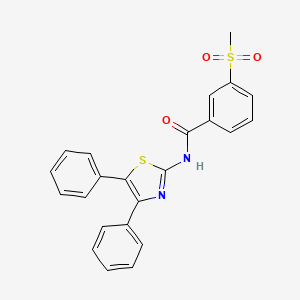
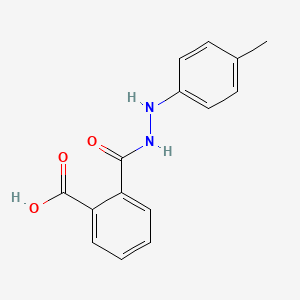
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(methoxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2922109.png)